(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(3-chloro-4-methoxyphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-20-12-7-10-3-4-11(8-12)17(10)22(18,19)13-5-6-15(21-2)14(16)9-13/h5-6,9-12H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWDRGAHUZOBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a sulfonyl group attached to a chlorinated methoxyphenyl moiety. Its molecular formula is , and it can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes. For example, it may inhibit proteases or kinases involved in signaling pathways.
- Receptor Modulation : There is evidence suggesting that this compound can modulate receptor activity, particularly in neurotransmitter systems, which could have implications for neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for antibiotic development.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at Virginia Commonwealth University, this compound was tested against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both E. coli and S. aureus, suggesting its potential as an antimicrobial agent.
Case Study: Neurotransmitter Release Modulation
Another study focused on the modulation of neurotransmitter release in neuronal cell cultures. The compound was found to enhance the release of serotonin in response to stimulation, indicating its potential role as a neuromodulator.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
*Calculated based on molecular formula C₁₆H₁₉ClNO₅S.
Key Observations
Electronic and Steric Effects
- Sulfonyl vs. Nitro/Fluoro Groups : The 3-chloro-4-methoxyphenylsulfonyl group in the target compound introduces strong electron-withdrawing effects compared to the 2-fluoro-4-nitrophenyl group in ’s analog. Sulfonyl groups enhance polarity and may influence binding to hydrophobic pockets in enzymes or receptors .
- Methoxy vs. Carboxylic Acid/Ketone : The 3-methoxy substituent in the target compound contributes to moderate lipophilicity, contrasting with the polar carboxylic acid group in ’s derivative, which may improve water solubility but reduce blood-brain barrier penetration .
Conformational Analysis
- Bicyclic Ring Conformation : The 8-azabicyclo[3.2.1]octane scaffold adopts distinct chair (piperidine ring) and envelope (pyrrolidine ring) conformations, as observed in crystallographic studies of the 2-fluoro-4-nitrophenyl analog . Substituents like sulfonyl groups may induce torsional strain, altering binding kinetics.
Pharmacological Relevance
- Tesofensine (CAS 195875-84-4): A structurally complex analog with a 3,4-dichlorophenyl group and ethoxymethyl chain, tesofensine inhibits monoamine reuptake and has been investigated for obesity treatment. Its higher molecular weight (328.28 g/mol) and lipophilic substituents enhance CNS penetration compared to the target compound .
- Hyoscyamine Derivatives : highlights (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters (e.g., littorine) as anticholinergic agents. The absence of a methyl group in the target compound may reduce muscarinic receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
